Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate involves several steps. One notable method is the three-component synthesis, combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides. The Sonogashira reaction followed by [3+3] cyclocondensation is a salient feature of this approach .
Scientific Research Applications
Diversity-Oriented Synthesis and Catalytic Reactions
Polycyclic Indoles Synthesis : A diversity-oriented synthesis strategy for pyrido- and pyrimido-indoles was developed through a Bronsted or Lewis acid catalyzed three-component reaction, demonstrating the versatility of acid catalysis in controlling the synthesis of complex heterocyclic compounds (Rajesh K. Arigela et al., 2014).
Trifluoroacetylation Reactions : The trifluoroacetylation of ethyl 2,4-dioxopentanoate led to the synthesis of novel compounds, showcasing the utility of this approach in the preparation of fluorinated organic molecules (B. I. Usachev et al., 2007).
Synthesis of Novel Heterocyclic Compounds
Deaza-Analogues of Bisindole Alkaloids : The synthesis of deaza-analogues of the bis-indole alkaloid topsentin demonstrated the potential of using ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate derivatives in the creation of compounds for screening against various cancer cell lines, although no significant activity was observed in this instance (A. Carbone et al., 2013).
Photophysical Properties of Novel Dyes : The study of the photophysical behavior of a novel 4-aza-indole derivative revealed its potential applications in bio-sensing, labeling agents, and optoelectronic devices due to its unique solvatochromism and high quantum yield across different solvents (Ebru Bozkurt et al., 2018).
Mechanistic Insights and Reaction Pathways
- Phosphine-Catalyzed Annulations : The study of phosphine-catalyzed [4 + 2] annulation reactions provided insights into the mechanism of forming highly functionalized tetrahydropyridines, highlighting the synthetic utility of this compound in constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).
Properties
IUPAC Name |
ethyl 3-[2-(2,4-difluoroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O4/c1-2-30-23(29)22-16-8-7-15(12-20(16)27-10-4-3-5-19(22)27)31-13-21(28)26-18-9-6-14(24)11-17(18)25/h3-12H,2,13H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDQHDABQWMEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=C(C=C(C=C4)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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